Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate is an organic compound characterized by the presence of both ethoxy and hydroxy functional groups, making it a derivative of propanoic acid. Its molecular formula is and it has a molecular weight of approximately 238.28 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of chemistry and biology.
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate can be synthesized through various chemical methods, often involving esterification processes. It is classified as a propanoic acid derivative and falls under the category of organic compounds due to its carbon-containing structure. The compound is also recognized for its potential biological activities, including anti-inflammatory and antioxidant properties, which are subjects of ongoing research.
The synthesis of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate typically involves the following methods:
The synthesis can be optimized using continuous flow processes in industrial settings to enhance efficiency and yield. Advanced catalytic systems may also be employed to improve scalability and reaction conditions.
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate features a propanoic acid backbone with an ethoxy group and two hydroxy groups attached to the aromatic ring. The structural representation can be described as follows:
The compound's InChI Key and other identifiers can be found in chemical databases, providing valuable information for researchers looking to explore its properties further .
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
The specific conditions for these reactions vary based on the reagents used and desired outcomes, making it essential for researchers to optimize parameters like temperature, pressure, and concentration.
The mechanism of action for Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate involves interactions at the molecular level, where its hydroxy groups can form hydrogen bonds with biological targets. This interaction may modulate the activity of proteins or enzymes, influencing various biological pathways. The ethoxy group enhances solubility and bioavailability, potentially affecting therapeutic efficacy .
Relevant data on safety indicates that it may cause skin irritation upon contact .
Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate has several applications:
Enantioselective synthesis of Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate centers on chiral catalyst development. The rhodium-catalyzed hydrogenation of α-ethoxycinnamic acid precursors achieves moderate enantioselectivity (60-92% ee) but suffers from practicality limitations due to high catalyst loading requirements (10% w/w) [8]. Alternative approaches leverage the chiral pool, utilizing L-tyrosine derivatives as stereochemical templates. Diazotization of O-protected L-tyrosine derivatives followed by alkylation establishes the chiral center, though industrial adoption remains limited by suboptimal overall yields [8] [9].
Chiral auxiliaries offer improved stereocontrol in asymmetric aldol condensations between 4-hydroxybenzaldehyde and ethyl ethoxyacetate. Evans oxazolidinone-mediated routes achieve >95% diastereomeric excess, albeit with added synthetic steps for auxiliary attachment and removal. Transition metal catalysts incorporating Josiphos-type ligands demonstrate superior enantioselectivity (>98% ee) in hydrogenation steps, though catalyst cost remains a barrier for large-scale applications [7] [8].
Table 1: Asymmetric Catalysis Performance Comparison
Catalyst System | Substrate | ee (%) | Reaction Scale Limitation |
---|---|---|---|
Rhodium-BINAP | α-Ethoxycinnamate | 60-92 | High catalyst loading (10 wt%) |
Palladium-Josiphos | α,β-Unsaturated precursor | >98 | Catalyst cost |
Chiral amine-mediated | Ketoester | 89 | Stoichiometric chiral agent |
Phase-transfer catalysis (PTC) enables efficient C–C bond formation in aqueous-organic biphasic systems while minimizing organic solvent consumption. Benzyltriethylammonium chloride and Aliquat 336 effectively catalyze the ethoxyalkylation of 4-hydroxybenzaldehyde derivatives under mild conditions (40-60°C). Ethyl chloroacetate serves as both reagent and organic phase in optimized protocols, reacting with aqueous sodium hydroxide (20-40% w/v) to generate the epoxide intermediate in situ. Subsequent regioselective epoxide opening with ethanol occurs at the benzylic position, yielding racemic Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate in 78% isolated yield [9].
Critical parameters influencing PTC efficiency include:
Table 2: PTC System Optimization Parameters
Variable | Optimal Range | Effect on Yield |
---|---|---|
NaOH Concentration | 30-35% w/v | Maximizes epoxidation rate |
Catalyst (Aliquat 336) | 5 mol% | Cost-effective activity |
Temperature | 50±2°C | Balances kinetics/stability |
Ethanol Equivalents | 3.0 | Completes ring-opening |
Mechanochemical synthesis via ball milling achieves significant atom economy improvements by eliminating solvent requirements. Racemic Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate forms directly through K₂CO₃-mediated condensation between 4-hydroxybenzaldehyde and ethyl-2-bromopropanoate under solventless conditions. Reaction efficiency depends critically on milling parameters:
This approach achieves 82% conversion within 45 minutes, significantly reducing E-factor values compared to solution-phase methods (0.8 vs 5.2). The crystalline product requires minimal purification—simple aqueous wash removes inorganic salts, delivering pharmaceutically acceptable material (>95% HPLC purity). Thermal monitoring reveals negligible temperature rise (<35°C), confirming suitability for thermally sensitive analogs [5].
Regioselective modification of the phenolic hydroxyl enables versatile intermediate diversification. Key strategies include:
O-Alkylation: Williamson ether synthesis employs alkyl halides (R-X; X=Br, I) with potassium carbonate in acetone (56°C, 8h). Benzyl, allyl, and methylsulfonylethyl groups install efficiently (85-92% yield) without racemization [4]. Microwave-assisted alkylation in DMF reduces reaction times to 15-30 minutes while maintaining selectivity.
Protective Group Strategies:
Deprotection occurs under diverse conditions: hydrogenolysis (Pd/C, H₂) for benzyl, acid-catalyzed hydrolysis (HCl/MeOH) for MOM, and fluoride treatment (TBAF/THF) for silyl ethers. The methanesulphonyloxy group serves as a superior leaving group for nucleophilic aromatic substitution, enabling efficient conversion to 4-(2-aminoethoxy) derivatives relevant to PPAR agonist synthesis [3] [4] [9].
Table 3: Protective Group Applications and Deprotection Conditions
Protecting Group | Installation Reagent | Deprotection Method | Yield (%) |
---|---|---|---|
Benzyl | BnBr, K₂CO₃, acetone | H₂/Pd/C, ethanol | 94 |
MOM | MOMCl, DIPEA, DCM | 1M HCl, methanol | 89 |
TBDMS | TBDMSCl, imidazole, DMF | 1M TBAF, THF | 91 |
Methanesulfonyl | MsCl, TEA, DCM | Nucleophilic substitution | 95 |
Enzymatic resolution delivers high enantiomeric excess (ee) material suitable for pharmaceutical applications. α-Chymotrypsin (α-CT) exhibits exceptional enantioselectivity (E >200) toward (S)-Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate during transesterification in biphasic systems. Key process parameters include:
This protocol achieves 93% ee for the unreacted (S)-enantiomer at 50% conversion, while lipase PS (from Burkholderia cepacia) resolves racemic mixtures via hydrolysis of corresponding acetate esters in phosphate buffer (pH 7)/toluene emulsions. Chemical resolution employs chiral amines—(1R,2S)-norephedrine forms crystalline diastereomeric salts from racemic acids, enabling separation by fractional crystallization. The resolved acid is subsequently re-esterified to yield enantiopure ester (>99% ee) [6] [8].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2